3-methyl-4-(thiophen-3-yl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol
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Overview
Description
3-METHYL-4-(THIOPHEN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a heterocyclic compound that features a unique combination of a pyrazole ring fused with a thiazepine ring, and a thiophene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-(THIOPHEN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Formation of the Thiazepine Ring: The pyrazole intermediate is then reacted with a thiol and a suitable electrophile to form the thiazepine ring.
Introduction of the Thiophene Substituent:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-(THIOPHEN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-METHYL-4-(THIOPHEN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-METHYL-4-(THIOPHEN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxaldehyde and thiophene-3-carboxylic acid.
Pyrazole Derivatives: Compounds such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Thiazepine Derivatives: Compounds such as 1,4-thiazepine.
Uniqueness
3-METHYL-4-(THIOPHEN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its combination of a pyrazole ring fused with a thiazepine ring and a thiophene substituent. This unique structure imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C11H11N3OS2 |
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Molecular Weight |
265.4 g/mol |
IUPAC Name |
3-methyl-4-thiophen-3-yl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C11H11N3OS2/c1-6-9-10(7-2-3-16-4-7)17-5-8(15)12-11(9)14-13-6/h2-4,10H,5H2,1H3,(H2,12,13,14,15) |
InChI Key |
KOMQBOGNVSYBCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(SCC(=O)NC2=NN1)C3=CSC=C3 |
Origin of Product |
United States |
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